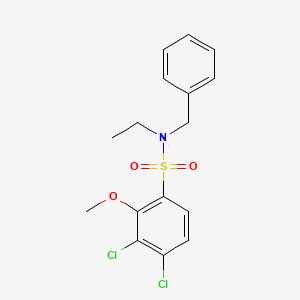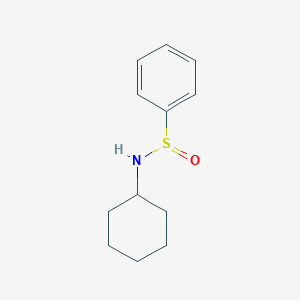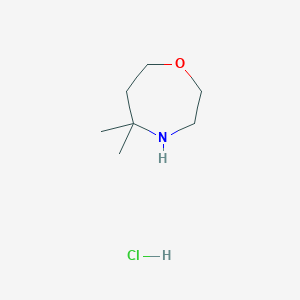
5,5-Dimethyl-1,4-oxazepane;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-1,4-oxazepane hydrochloride is a chemical compound with the IUPAC name 5,5-dimethyl-1,4-oxazepane hydrochloride . It has a molecular weight of 165.66 .
Synthesis Analysis
The synthesis of 1,4-oxazepane derivatives, including 5,5-dimethyl-1,4-oxazepane hydrochloride, has seen significant growth in recent years . N-propargylamines are one of the most useful and versatile building blocks in organic synthesis that are successfully transformed into many significant N-heterocycles .Molecular Structure Analysis
The InChI code for 5,5-Dimethyl-1,4-oxazepane hydrochloride is 1S/C7H15NO.ClH/c1-7(2)3-5-9-6-4-8-7;/h8H,3-6H2,1-2H3;1H . The InChI key is LKSYXSBXPNMGCD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5,5-Dimethyl-1,4-oxazepane hydrochloride is a powder that is stored at room temperature .Applications De Recherche Scientifique
Therapeutic Applications
Research into non-peptide arginine vasopressin (AVP) antagonists, such as OPC-31260, reveals applications in treating hyponatremia in patients with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH). The study demonstrates OPC-31260's ability to induce water diuresis and improve serum sodium levels, highlighting the therapeutic potential of similar compounds in managing electrolyte imbalances (Saito et al., 1997).
Chemical Synthesis and Molecular Structure
Advancements in the synthesis of neurokinin-1 receptor antagonists, for example, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, demonstrate the compound's solubility and efficacy in preclinical tests for emesis and depression. This underscores the potential of structurally complex molecules in pharmaceutical development (Harrison et al., 2001).
Optical and Electronic Properties
Studies on the photochemical transformations of aryl azides provide insights into the production and characterization of intermediates with potential applications in material science. The identification and reaction kinetics of intermediates like 5-(dimethylamido)-1,2-dehydroazepine suggest avenues for the synthesis of novel materials with specific optical or electronic properties (Shields et al., 1987).
Antimicrobial and Anti-inflammatory Agents
Research into novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety has demonstrated their potential as antimicrobial and anti-inflammatory agents. This exploration into the multi-component cyclo-condensation reactions highlights the chemical diversity and therapeutic potential of compounds with complex heterocyclic frameworks (Kendre et al., 2015).
Safety and Hazards
The safety information for 5,5-Dimethyl-1,4-oxazepane hydrochloride indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Relevant Papers The relevant papers for 5,5-Dimethyl-1,4-oxazepane hydrochloride can be found in the references provided . These papers provide more detailed information on the synthesis and properties of 5,5-Dimethyl-1,4-oxazepane hydrochloride.
Propriétés
IUPAC Name |
5,5-dimethyl-1,4-oxazepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2)3-5-9-6-4-8-7;/h8H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSYXSBXPNMGCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCCN1)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-1,4-oxazepane hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-ethyl 2-((E)-3-(furan-2-yl)allylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2895330.png)
![2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylacetamide](/img/structure/B2895333.png)
![4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2895336.png)
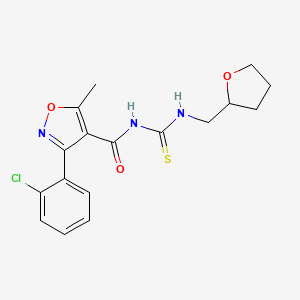
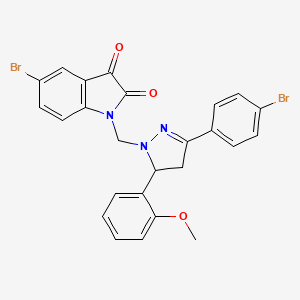

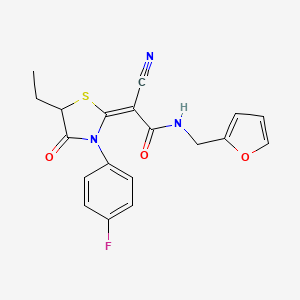
![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2895344.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chloro-6-fluorobenzamide](/img/structure/B2895345.png)
![[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2895346.png)
